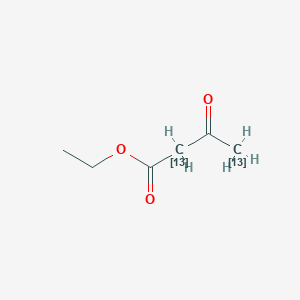
Ethyl acetoacetate-2,4-13C2
描述
Ethyl acetoacetate-2,4-13C2 is a labeled compound where the carbon atoms at positions 2 and 4 are replaced with the carbon-13 isotope. This compound is a derivative of ethyl acetoacetate, which is widely used as a chemical intermediate in the synthesis of various organic compounds. The isotopic labeling makes it particularly useful in research applications, such as tracing reaction pathways and studying metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl acetoacetate-2,4-13C2 can be synthesized through the Claisen condensation of ethyl acetate-2-13C and ethyl acetate-4-13C. The reaction involves the formation of an enolate ion from one molecule of ethyl acetate, which then attacks the carbonyl carbon of another molecule of ethyl acetate. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
On an industrial scale, ethyl acetoacetate is produced by the treatment of diketene with ethanol. For the labeled compound, the diketene and ethanol used would be isotopically enriched with carbon-13 at the desired positions. The reaction conditions are carefully controlled to ensure high yield and purity of the labeled product.
化学反应分析
Types of Reactions
Ethyl acetoacetate-2,4-13C2 undergoes various types of chemical reactions, including:
Keto-enol tautomerism: The compound exists in equilibrium between its keto and enol forms.
Nucleophilic substitution: The enolate ion formed from this compound can undergo nucleophilic substitution reactions with alkyl halides.
Reduction: Reduction of this compound can yield ethyl 3-hydroxybutyrate.
Transesterification: The compound can undergo transesterification to form other esters, such as benzyl acetoacetate.
Common Reagents and Conditions
Bases: Sodium ethoxide, lithium diisopropylamide (LDA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Alkylating agents: Alkyl halides, acyl chlorides
Major Products
Alkylated derivatives: Formed through nucleophilic substitution
Hydroxy esters: Formed through reduction
Other esters: Formed through transesterification
科学研究应用
Ethyl acetoacetate-2,4-13C2 is used extensively in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic studies: Tracing metabolic pathways in biological systems.
Mechanistic studies: Investigating reaction mechanisms in organic chemistry.
Nuclear magnetic resonance (NMR) spectroscopy: Studying molecular structures and dynamics.
Isotope dilution analysis: Quantifying the concentration of compounds in complex mixtures.
作用机制
The mechanism of action of ethyl acetoacetate-2,4-13C2 involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The isotopic labeling allows researchers to trace the movement of carbon atoms through different reaction pathways, providing insights into the molecular targets and pathways involved in these processes.
相似化合物的比较
Ethyl acetoacetate-2,4-13C2 can be compared with other isotopically labeled compounds, such as:
- Ethyl acetoacetate-1,3-13C2
- Ethyl acetoacetate-3-13C
- Methyl acetoacetate-13C
Uniqueness
The unique feature of this compound is the specific labeling at the 2 and 4 positions, which makes it particularly useful for studying reactions and processes that involve these carbon atoms
属性
IUPAC Name |
ethyl 3-oxo(2,4-13C2)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-NDLBAUGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2]C(=O)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480001 | |
| Record name | Ethyl acetoacetate-2,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77504-74-6 | |
| Record name | Ethyl acetoacetate-2,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77504-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B1626740.png)
![5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine](/img/structure/B1626741.png)






